molecular formula C9H5BrClN B1339913 5-Bromo-2-chloroquinoline CAS No. 99455-13-7

5-Bromo-2-chloroquinoline

Cat. No.: B1339913
CAS No.: 99455-13-7
M. Wt: 242.5 g/mol
InChI Key: NRBXCMIOQORNNX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Bromo-2-chloroquinoline typically involves the use of halogenation reactions. One common method is the bromination of 2-chloroquinoline using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a solvent such as acetic acid or chloroform, and the temperature is carefully controlled to ensure the desired product is obtained.

Industrial production methods for this compound may involve large-scale halogenation processes using similar reaction conditions but optimized for higher yields and efficiency .

Chemical Reactions Analysis

5-Bromo-2-chloroquinoline undergoes various types of chemical reactions, including:

Scientific Research Applications

5-Bromo-2-chloroquinoline has several scientific research applications, including:

Properties

IUPAC Name

5-bromo-2-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBXCMIOQORNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557560
Record name 5-Bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99455-13-7
Record name 5-Bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-Chloroquinoline (8) (1.0 g, 6.11 mmol) in 1:1 H2SO4 : H2O (30 ml) was added N-Bromosuccinimide (1.7 g, 9.55 mmol). The mixture was stirred at 35° C. for 38 h and then cooled. The solution was diluted with enough 50% NaOH (aq) to maintain pH<1 and the mixture was extracted with CH2Cl2. The combined organic layers were washed with sat. NaHCO3 (aq) and dried (MgSO4). Concentration of the solvent afforded a dark brown oil (0.078 g, 79%) which was sequentially purified by flash chromatography (85:15 Hexane:CH2Cl2) and MPLC (85:15 Hexane:CH2Cl2) to afford 9 (0.22 g, 15%) as a white amorphous solid (m.p. 71° -72° C.). 1H NMR d (ppm): 7.39 d (CH arom), 7.51 dd (CH arom), 7.74 d (CH arom), 7.91 d (CH atom), 8.37 d (CH arom).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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